molecular formula C12H10ClN3O4 B14740553 Pyridinium, 1-(2,4-dinitrophenyl)-4-methyl-, chloride CAS No. 6526-38-1

Pyridinium, 1-(2,4-dinitrophenyl)-4-methyl-, chloride

Cat. No.: B14740553
CAS No.: 6526-38-1
M. Wt: 295.68 g/mol
InChI Key: XOAXAGACJMOHSS-UHFFFAOYSA-M
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Description

Pyridinium, 1-(2,4-dinitrophenyl)-4-methyl-, chloride is a chemical compound known for its unique structure and reactivity. It is a derivative of pyridinium, where the pyridine ring is substituted with a 2,4-dinitrophenyl group and a methyl group at the 4-position, with chloride as the counterion. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 1-(2,4-dinitrophenyl)-4-methyl-, chloride typically involves the reaction of 2,4-dinitrochlorobenzene with pyridine derivatives. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is displaced by the pyridine nitrogen. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 1-(2,4-dinitrophenyl)-4-methyl-, chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pyridinium, 1-(2,4-dinitrophenyl)-4-methyl-, chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and other nitrogen-containing heterocycles.

    Biology: Employed in studies involving enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of Pyridinium, 1-(2,4-dinitrophenyl)-4-methyl-, chloride involves its ability to undergo nucleophilic substitution reactions. The compound’s electrophilic nature, due to the presence of the 2,4-dinitrophenyl group, makes it highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate or a catalyst .

Comparison with Similar Compounds

Similar Compounds

    Pyridinium, 1-(2,4-dinitrophenyl)-, chloride: Lacks the methyl group at the 4-position.

    Pyridinium, 1-(2,4-dinitrophenyl)-4-ethyl-, chloride: Contains an ethyl group instead of a methyl group at the 4-position.

    Pyridinium, 1-(2,4-dinitrophenyl)-4-phenyl-, chloride: Contains a phenyl group at the 4-position

Uniqueness

Pyridinium, 1-(2,4-dinitrophenyl)-4-methyl-, chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both the 2,4-dinitrophenyl group and the methyl group at the 4-position enhances its electrophilic nature and makes it a versatile reagent in organic synthesis .

Properties

CAS No.

6526-38-1

Molecular Formula

C12H10ClN3O4

Molecular Weight

295.68 g/mol

IUPAC Name

1-(2,4-dinitrophenyl)-4-methylpyridin-1-ium;chloride

InChI

InChI=1S/C12H10N3O4.ClH/c1-9-4-6-13(7-5-9)11-3-2-10(14(16)17)8-12(11)15(18)19;/h2-8H,1H3;1H/q+1;/p-1

InChI Key

XOAXAGACJMOHSS-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=[N+](C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-].[Cl-]

Origin of Product

United States

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